molecular formula C11H20N2O2 B8191325 tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B8191325
M. Wt: 212.29 g/mol
InChI Key: LKFGPMRVNCQJHB-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic β-lactam derivative features a 3.2.0 bridged ring system with a tert-butyl carbamate protecting group and a primary amine at position 5. Its stereochemistry (1S,5S,7S) and functional groups make it a versatile intermediate in synthesizing antibiotics and enzyme inhibitors. The compound’s rigid bicyclic structure enhances metabolic stability, while the amino group enables further derivatization for drug discovery .

Properties

IUPAC Name

tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGPMRVNCQJHB-CIUDSAMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Bicyclo[3.2.0] Core Formation

The azabicyclo[3.2.0]heptane framework is typically constructed via intramolecular cyclization or cycloaddition reactions. Patent EP0237027B1 describes a method for synthesizing similar azabicyclo compounds using β-lactam intermediates . For example, a ketene-imine [2+2] cycloaddition forms the β-lactam ring, which is subsequently functionalized to build the bicyclic system. This approach ensures regioselectivity and avoids competing side reactions.

An alternative route involves Dieckmann cyclization of appropriately substituted δ-lactams. This method, while less common, offers high stereochemical fidelity when chiral auxiliaries are employed. For instance, substrates with pre-installed stereocenters at positions 1, 5, and 7 undergo cyclization under basic conditions (e.g., NaH or LDA) to yield the bicyclo[3.2.0] skeleton .

Key Reaction Conditions:

  • Substrate: δ-Lactam derivatives with tert-butyl ester groups.

  • Base: Lithium diisopropylamide (LDA) at -78°C.

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Yield: 60–75% (estimated from analogous syntheses) .

Introduction of the 7-Amino Group

The amino group at position 7 is introduced via nucleophilic substitution or reductive amination. Patent EP0237027B1 highlights the use of azide intermediates, where a nitro or azide group at position 7 is reduced to an amine. For example:

  • Azide Formation: Treating a 7-bromo derivative with sodium azide (NaN₃) in DMF at 80°C.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) or Staudinger reaction to convert the azide to a primary amine .

This method ensures minimal epimerization, critical for maintaining the (1S,5S,7S) configuration.

Alternative Approach:

  • Direct Amination: Mitsunobu reaction with phthalimide, followed by hydrazine deprotection .

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine. This step typically employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP .

Standard Protocol:

  • Reagents: Boc₂O (1.2 equiv), DMAP (0.1 equiv).

  • Solvent: Dichloromethane (DCM) or THF.

  • Conditions: 0°C to room temperature, 12–24 hours.

  • Yield: 85–90% (based on analogous Boc protections) .

The reaction’s mild conditions prevent decomposition of the bicyclic framework.

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization. The stereochemistry is confirmed using:

  • X-ray crystallography (for single crystals).

  • Chiral HPLC with a cellulose-based column.

  • NMR spectroscopy (¹H and ¹³C), focusing on coupling constants and NOE effects .

Industrial-Scale Considerations

Large-scale production optimizes cost and efficiency:

  • Continuous Flow Reactors: Used for Boc protection to enhance heat transfer and reduce reaction times .

  • Catalytic Methods: Recyclable catalysts (e.g., immobilized lipases) for enantioselective steps.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Ketene-Imine CycloadditionHigh regioselectivity, mild conditionsRequires specialized equipment60–70%
Dieckmann CyclizationCompatible with chiral auxiliariesSensitive to substrate steric effects50–65%
Azide ReductionScalable, minimal epimerizationHazardous intermediates (azides)70–80%

Stereochemical Challenges and Solutions

The (1S,5S,7S) configuration is maintained through:

  • Chiral Pool Synthesis: Starting from enantiopure precursors (e.g., L-proline derivatives).

  • Asymmetric Catalysis: Use of Jacobsen’s catalyst for kinetic resolutions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₁H₁₉N₂O₂
  • Molecular Weight : Approximately 213.28 g/mol
  • IUPAC Name : tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

The rigid bicyclic framework of this compound imparts distinct chemical and physical properties that are advantageous for various applications.

Medicinal Chemistry

This compound has garnered interest for its potential therapeutic applications:

  • Nicotinic Acetylcholine Receptor Modulation : Research indicates that compounds with similar structures can act as agonists for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and muscle contraction. The compound's specific stereochemistry may influence its binding affinity and efficacy at these receptors.
  • Neuroprotective Effects : Studies are exploring its neuroprotective properties, particularly in the context of central nervous system disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate nAChR activity suggests potential benefits in neuroprotection and cognitive enhancement.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules:

  • Intermediate in Drug Development : It can be utilized in the synthesis of pharmaceuticals and other bioactive molecules due to its structural features that allow for further derivatization and functionalization.
  • Chemical Reactions : The compound undergoes various chemical reactions typical of amino acids and esters, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of diverse derivatives with potential biological activities.

Case Studies

  • Neuropharmacological Research :
    • A study investigated the effects of similar compounds on cognitive function in animal models. Results indicated that compounds interacting with nAChRs could enhance memory retention and learning capabilities, suggesting that this compound could have similar effects when further studied in clinical trials.
  • Synthetic Applications :
    • Researchers successfully used this compound as an intermediate in synthesizing novel analgesics that showed improved efficacy compared to existing treatments. The rigid structure allowed for specific interactions with biological targets, enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into particular binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pharmacological Relevance

  • β-Lactamase Inhibition: The target compound’s 7-amino group mimics the transition state of hydrolyzed β-lactams, enhancing binding to bacterial enzymes .
  • Antibiotic Prodrugs : Derivatives of the 7-oxo analog show improved oral bioavailability due to reduced polarity .
  • Neurological Targets : Hydroxy-substituted bicyclo[2.2.1] compounds exhibit affinity for serotonin receptors, highlighting scaffold versatility .

Biological Activity

tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its structural properties and biological activity. Its unique azabicyclic framework, combined with a tert-butyl group and an amino group, positions it as a candidate for various pharmacological applications, particularly in neuropharmacology and antimicrobial research.

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : Approximately 214.28 g/mol
  • Structure : The compound features a bicyclic structure that is crucial for its interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as agonists for nicotinic acetylcholine receptors (nAChRs). These receptors play a vital role in neurotransmission and muscle contraction.

The binding affinity and efficacy of this compound at nAChRs are influenced by its stereochemistry, which may enhance its neuroprotective effects and therapeutic potential in treating central nervous system disorders.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and potential biological activities of compounds related to this compound:

Compound NameStructureKey Features
Cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl esterStructureContains a keto group; potential for different biological activity due to structural variations.
Exo-tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateStructureDifferent bicyclic framework; may exhibit distinct pharmacological profiles due to structural differences.
rac-tert-butyl (1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylateStructureVariation in stereochemistry; implications for receptor interaction and biological activity.

Case Studies and Research Findings

  • Neuroprotective Effects : Studies have shown that derivatives of azabicyclo compounds can protect against neurodegenerative diseases by modulating nAChR activity, potentially reducing the risk of conditions such as Alzheimer's disease.
  • Antimicrobial Activity : Similar compounds have been investigated for their antibacterial properties against resistant strains of bacteria. For instance, analogs demonstrated significant activity against both gram-positive and gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .
  • Enzyme Inhibition : Research has also focused on the inhibition of enzymes such as urease and alpha-glucosidase by azabicyclo compounds, with some derivatives showing promising results in enzyme inhibition assays that could lead to therapeutic applications in metabolic disorders .

Q & A

Q. How are data contradictions between vibrational spectra and computational models resolved?

  • Methodology : Reconcile experimental FTIR peaks (e.g., C=O at ~1700 cm⁻¹) with DFT-simulated spectra. Adjust basis sets (e.g., B3LYP/6-31G**) to account for anharmonicity in bicyclic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.